![molecular formula C16H11ClN2 B1626220 5-(4-Chlorophenyl)-2,2'-bipyridine CAS No. 173960-44-6](/img/structure/B1626220.png)
5-(4-Chlorophenyl)-2,2'-bipyridine
Overview
Description
5-(4-Chlorophenyl)-2,2'-bipyridine, also known as ClPyBP, is a chemical compound that has gained interest in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Scientific Research Applications
Synthesis and Photophysical Properties
- 5-(4-Chlorophenyl)-2,2'-bipyridine is used in synthesizing cyclometalated complexes of Iridium(III), demonstrating significant luminescence and redox behavior (Neve et al., 1999).
Spectroscopic and Excited-State Properties
- This compound plays a role in the synthesis of Rhenium(I) N-heterocyclic carbene complexes, influencing their spectroscopic and excited-state properties, particularly in luminescence (Xue et al., 1998).
Biological Applications
- Palladium(II) complexes with 5-(4-Chlorophenyl)-2,2'-bipyridine show potential in intercalative DNA binding and exhibit antibacterial activities, indicating their relevance in biochemistry and pharmaceutical research (Patel et al., 2012).
Antimicrobial and Cytotoxic Activity
- Derivatives of this compound, particularly those with pyrazole and triazole moieties, have shown significant antimicrobial and cytotoxic activities against certain bacteria and fungi (Hussein et al., 2015).
Applications in Fluorescence Microscopy
- Some derivatives of 5-(4-Chlorophenyl)-2,2'-bipyridine, like the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, are used in fluorescence microscopy for mitochondrial targeting, highlighting its application in cellular imaging (Amoroso et al., 2008).
Catalysis and Oxidation Processes
- The compound is utilized in the synthesis of Cu(II) tetrazolato complexes, demonstrating efficiency in catalyzing the oxidation of benzene under mild conditions (Kumari et al., 2019).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHEMFZPFXRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467341 | |
Record name | 5-(4-CHLOROPHENYL)-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2,2'-bipyridine | |
CAS RN |
173960-44-6 | |
Record name | 5-(4-CHLOROPHENYL)-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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